molecular formula C18H17ClFNO3 B12323233 benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate

benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate

Cat. No.: B12323233
M. Wt: 349.8 g/mol
InChI Key: SSXSAFSLNOWRIX-UHFFFAOYSA-N
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Description

Z-L-p-Fluoro-Phe-chloromethylketone: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is known for its role as a protease inhibitor, which has been extensively studied for its biological activity and mechanism of action.

Preparation Methods

The synthesis of Z-L-p-Fluoro-Phe-chloromethylketone involves several steps, typically starting with the protection of the amino group of phenylalanine. The synthetic route includes the introduction of a fluoro group at the para position of the phenyl ring and the formation of a chloromethyl ketone moiety. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

Z-L-p-Fluoro-Phe-chloromethylketone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloromethyl group, using reagents like sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Z-L-p-Fluoro-Phe-chloromethylketone has diverse applications in scientific research:

    Chemistry: It is used to study enzyme inhibition mechanisms and to develop new synthetic methodologies.

    Biology: The compound is employed in the study of protease activity and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting proteases.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in various industrial processes

Mechanism of Action

The mechanism of action of Z-L-p-Fluoro-Phe-chloromethylketone involves the inhibition of protease enzymes. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This interaction is crucial for its therapeutic potential, as it can modulate biological pathways involving proteases.

Comparison with Similar Compounds

Z-L-p-Fluoro-Phe-chloromethylketone can be compared with other protease inhibitors such as:

    Z-L-Phenylalanine chloromethyl ketone: Similar in structure but lacks the fluoro group, which may affect its binding affinity and specificity.

    Z-L-p-Fluoro-Phe-bromomethyl ketone: Similar but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.

The uniqueness of Z-L-p-Fluoro-Phe-chloromethylketone lies in its specific structural features, such as the fluoro group, which can enhance its binding properties and stability.

Properties

IUPAC Name

benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO3/c19-11-17(22)16(10-13-6-8-15(20)9-7-13)21-18(23)24-12-14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXSAFSLNOWRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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